molecular formula C18H24FN3O2 B2800633 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione CAS No. 881485-25-2

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione

Cat. No.: B2800633
CAS No.: 881485-25-2
M. Wt: 333.407
InChI Key: LTCRYLPTXHAORO-UHFFFAOYSA-N
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Description

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione is a complex organic compound characterized by its unique molecular structure. This compound features a piperazine ring substituted with a fluorophenyl group and a pyrrolidine ring with an isobutyl group and a dione moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 4-fluorophenylpiperazine with an appropriate isobutyl-substituted pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves careful monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent quality and yield. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like alkyl halides.

Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it valuable in the development of new chemical entities.

Biology: In biological research, the compound is studied for its potential biological activities. It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific receptors or enzymes.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, such as inflammation, cancer, and neurological disorders.

Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of other chemicals. Its unique properties can be leveraged to create products with specific functionalities.

Comparison with Similar Compounds

  • 3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile

  • 3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid

Uniqueness: 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione stands out due to its specific structural features, such as the presence of the isobutyl group and the dione moiety

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylpropyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-13(2)12-22-17(23)11-16(18(22)24)21-9-7-20(8-10-21)15-5-3-14(19)4-6-15/h3-6,13,16H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCRYLPTXHAORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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